molecular formula C11H21NO2 B069256 tert-Butyl hex-5-en-2-ylcarbamate CAS No. 169268-97-7

tert-Butyl hex-5-en-2-ylcarbamate

Cat. No.: B069256
CAS No.: 169268-97-7
M. Wt: 199.29 g/mol
InChI Key: FFXKVKQCRFUQDD-UHFFFAOYSA-N
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Description

tert-Butyl hex-5-en-2-ylcarbamate is a carbamate derivative featuring a hex-5-en-2-yl backbone with a tert-butoxycarbonyl (Boc) protecting group. This compound is notable for its unsaturated alkene moiety at the 5-position, which imparts reactivity for further functionalization, such as hydrogenation or cycloaddition reactions. It serves as a critical intermediate in organic synthesis, particularly in the preparation of complex molecules like sphingoid bases and pharmaceuticals. For example, tert-Butyl (2S,3R)-3-(benzyloxy)-1-(phenylthio)hex-5-en-2-ylcarbamate (compound 11) was synthesized via a thiol-ene reaction with tri-n-butylphosphine and phenyl disulfide, achieving an 88% yield . The Boc group enhances stability during synthetic steps while allowing selective deprotection under acidic conditions.

Properties

CAS No.

169268-97-7

Molecular Formula

C11H21NO2

Molecular Weight

199.29 g/mol

IUPAC Name

tert-butyl N-hex-5-en-2-ylcarbamate

InChI

InChI=1S/C11H21NO2/c1-6-7-8-9(2)12-10(13)14-11(3,4)5/h6,9H,1,7-8H2,2-5H3,(H,12,13)

InChI Key

FFXKVKQCRFUQDD-UHFFFAOYSA-N

SMILES

CC(CCC=C)NC(=O)OC(C)(C)C

Canonical SMILES

CC(CCC=C)NC(=O)OC(C)(C)C

Synonyms

Carbamic acid, (1-methyl-4-pentenyl)-, 1,1-dimethylethyl ester (9CI)

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Features

The structural diversity among tert-butyl carbamates lies in their substituents and backbone modifications. Key examples include:

  • tert-Butyl (5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-imidazol-2-yl)carbamate : Contains a boron-containing dioxaborolane ring and imidazole group, enabling Suzuki-Miyaura cross-coupling reactions (MW: 309.17) .
  • tert-Butyl [(1R,2S,5S)-2-amino-5-[(dimethylamino)carbonyl]cyclohexyl]carbamate: Features a cyclohexyl scaffold with amino and dimethylaminocarbonyl groups, making it a versatile building block for bioactive molecules .
  • tert-Butyl (2-chloro-5-(trifluoromethyl)pyridin-3-yl)carbamate : Incorporates a pyridinyl ring with chloro and trifluoromethyl substituents, common in agrochemicals and pharmaceuticals (MW: 296.67) .

In contrast, tert-butyl hex-5-en-2-ylcarbamate lacks heteroaromatic or boron-containing groups but includes a reactive alkene for downstream modifications .

Stability and Handling

  • Hex-5-en-2-ylcarbamate : Stable under basic conditions but susceptible to strong acids (Boc deprotection) .
  • Boronated Imidazolylcarbamate : Moisture-sensitive due to the dioxaborolane ring, requiring anhydrous handling .
  • Pyridinylcarbamate : Likely stable to hydrolysis but reactive at the chloro position .

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